molecular formula C17H19NO B11865656 8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine

8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine

Cat. No.: B11865656
M. Wt: 253.34 g/mol
InChI Key: UROLTFVHOAZSSP-UHFFFAOYSA-N
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Description

8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine is an organic compound that belongs to the class of tetrahydronaphthalenes This compound features a benzyloxy group attached to the eighth position of the tetrahydronaphthalene ring and an amine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine typically involves the alkylation of 8-hydroxyquinoline with benzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the benzyloxy derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine undergoes several types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form tetrahydro derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Tetrahydro derivatives.

    Substitution: Various substituted amines and ethers.

Scientific Research Applications

8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The combination of the benzyloxy and amine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

8-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C17H19NO/c18-15-10-9-14-7-4-8-17(16(14)11-15)19-12-13-5-2-1-3-6-13/h1-8,15H,9-12,18H2

InChI Key

UROLTFVHOAZSSP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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